1-(Thiophen-3-yl)propan-2-ol

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

1-(Thiophen-3-yl)propan-2-ol (CAS 62119-78-2) is a thiophene derivative featuring a chiral secondary alcohol on a propyl chain attached to the 3-position of a thiophene ring. With a molecular weight of 142.22 g/mol and an XLogP3 of 2, this compound serves as a versatile small molecule scaffold and intermediate in pharmaceutical synthesis, particularly in the preparation of carbonic anhydrase inhibitors and RORγt modulators.

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 62119-78-2
Cat. No. B3147367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-3-yl)propan-2-ol
CAS62119-78-2
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(CC1=CSC=C1)O
InChIInChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3
InChIKeyTZNKFBAAGCSCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 1-(Thiophen-3-yl)propan-2-ol (CAS 62119-78-2): A Key Chiral and Achiral Synthetic Intermediate


1-(Thiophen-3-yl)propan-2-ol (CAS 62119-78-2) is a thiophene derivative featuring a chiral secondary alcohol on a propyl chain attached to the 3-position of a thiophene ring [1]. With a molecular weight of 142.22 g/mol and an XLogP3 of 2, this compound serves as a versatile small molecule scaffold and intermediate in pharmaceutical synthesis, particularly in the preparation of carbonic anhydrase inhibitors and RORγt modulators [2]. Its commercial availability as a racemate, as well as its single enantiomers, makes it a strategic procurement item for structure-activity relationship (SAR) studies where stereochemistry is a critical variable .

Why a Generic Thiophene Alcohol Cannot Replace 1-(Thiophen-3-yl)propan-2-ol in Key Synthetic Pathways


Substitution with a generic thiophene alcohol is not feasible due to the precise regiochemistry and stereochemical requirements of the synthetic pathways where 1-(thiophen-3-yl)propan-2-ol is used. This compound is specifically documented as an intermediate in patented syntheses for Eli Lilly's RORγt inhibitors, where the 3-thienyl-propan-2-ol motif is essential for downstream functionalization [1]. A simple switch to a 2-thienyl analog, for example, would generate a different spatial orientation of the alcohol, altering the final compound's pharmacophore and potentially nullifying its biological activity . The following quantitative evidence guide details the specific differentiators that a procurement scientist must verify when sourcing this compound.

Quantitative Differentiation Guide: 1-(Thiophen-3-yl)propan-2-ol vs. Its Closest Analogs


Regiochemical Specificity: 3-Thienyl vs. 2-Thienyl Substitution

The compound's 3-thienyl substitution pattern is a critical differentiator from its 2-thienyl analog, 1-(thiophen-2-yl)propan-2-ol. In the context of carbonic anhydrase inhibitor synthesis, the 3-thienyl intermediate leads to a thiophene-2-sulfonamide regioisomer that is the active pharmaceutical ingredient in brinzolamide [1]. Substituting the 2-thienyl analog would result in a different sulfonamide substitution pattern, producing a compound with unknown inhibitory activity. While direct bioactivity data for the intermediate itself is limited, the structural requirement is absolute for the targeted drug scaffold.

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Stereochemical Purity Requirement: Racemate vs. Single Enantiomers (R) and (S)

1-(Thiophen-3-yl)propan-2-ol contains a chiral center, and both the racemate and single enantiomers are commercially available . The (S)-enantiomer, (2S)-1-(thiophen-3-yl)propan-2-ol (CAS 1438432-65-5), is a distinct procurement item from the (R)-enantiomer . In Eli Lilly's RORγt inhibitor patents, the specific stereochemistry of the alcohol is crucial for binding affinity [1]. Using the racemate where a single enantiomer is specified would reduce potency by at least 50% if the other enantiomer is inactive, or could lead to off-target effects.

Chiral Synthesis Enantioselective Catalysis RORγt Inhibition

Solubility and LogP Advantage Over Tertiary Alcohol Analogs

The secondary alcohol in 1-(thiophen-3-yl)propan-2-ol provides a favorable balance of hydrogen-bond donor/acceptor capabilities compared to a tertiary alcohol analog like 2-(thiophen-3-yl)propan-2-ol (CAS 113546-05-7) . The computed XLogP3 of 2 for 1-(thiophen-3-yl)propan-2-ol suggests better aqueous solubility and a lower metabolic liability than the more lipophilic tertiary alcohol, which lacks a hydrogen-bond donor [1]. This is a key consideration when the compound is used as an intermediate for drugs targeting systemic circulation.

ADME Properties Drug Design Physicochemical Profiling

High-Value Application Scenarios for 1-(Thiophen-3-yl)propan-2-ol in Research and Development


Patented Synthesis of RORγt Inhibitors for Autoimmune Disease Research

1-(Thiophen-3-yl)propan-2-ol is a documented intermediate in Eli Lilly's synthetic route for potent RORγt inhibitors, as described in patents US 2017/0066781 and WO 2018/160550 [1]. Researchers developing novel treatments for psoriasis or uveitis can use this intermediate to replicate the patented compounds for in-house SAR studies. Procurement of the specific enantiomer is critical to match the patent's biological activity data.

Synthesis of Carbonic Anhydrase Inhibitor Scaffolds for Glaucoma

This compound is a key starting material for the preparation of thiophene-2-sulfonamide carbonic anhydrase inhibitors, a class of drugs that includes the glaucoma medication brinzolamide [2]. The 3-thienyl-propan-2-ol structure is crucial for constructing the correct sulfonamide regioisomer; substituting a 2-thienyl analog would lead to an inactive scaffold. This application is backed by the Alcon patent US 5,378,703.

Asymmetric Synthesis and Chiral Building Block Exploration

Given its chiral secondary alcohol, the compound serves as a versatile building block in asymmetric synthesis. It can be used to create libraries of diastereomerically pure compounds for medicinal chemistry, as evidenced by its use in the synthesis of (1R,2R)-1-amino-1-(thiophen-3-yl)propan-2-ol derivatives . Sourcing both racemic and chiral forms enables a complete stereochemical SAR study.

Physicochemical Optimization of Lead Compounds

With a balanced logP and a single hydrogen bond donor, 1-(thiophen-3-yl)propan-2-ol is a superior choice over more lipophilic tertiary alcohol analogs (e.g., 2-(thiophen-3-yl)propan-2-ol) when designing a lead series for improved oral absorption and metabolic stability [3]. Its computed properties make it a preferred intermediate for drug discovery projects targeting systemic diseases.

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